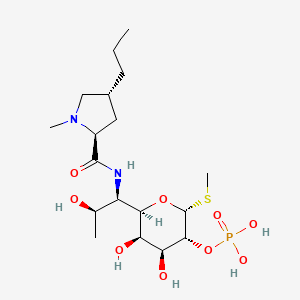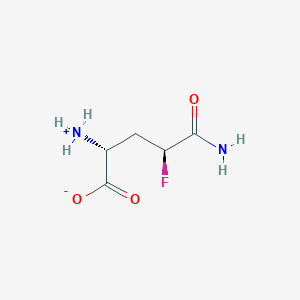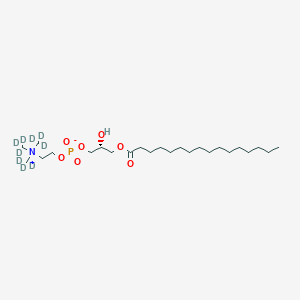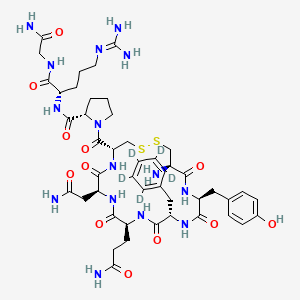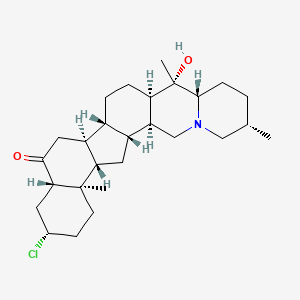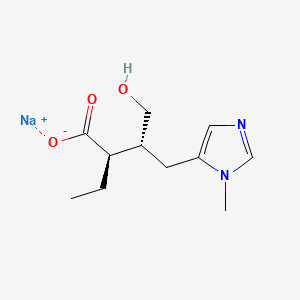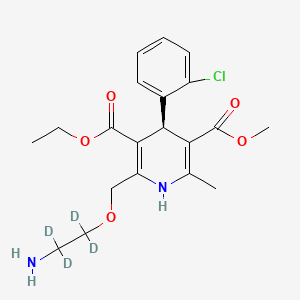![molecular formula C₁₄H₁₉NO₉ B1146621 [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone CAS No. 149913-65-5](/img/new.no-structure.jpg)
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone: is a complex organic compound characterized by multiple hydroxyl and acetyloxy groups attached to a hexahydroindolizinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizinone Core: This step often involves the cyclization of a suitable precursor, such as a substituted pyrrolidine, under acidic or basic conditions.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the indolizinone ring, which can be achieved through selective oxidation reactions.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetyloxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyloxy groups back to hydroxyl groups or reduce the indolizinone core to a more saturated form.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or more saturated indolizinone derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the acetyloxy groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its multiple functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biochemical Probes: Used in studying biochemical pathways involving hydroxylation and acetylation.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Antimicrobial Agents: Possible use as an antimicrobial agent due to its reactive functional groups.
Industry
Material Science: Used in the development of new materials with specific chemical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl and acetyloxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(hydroxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone: Similar structure but lacks the acetyloxy groups.
[1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(methoxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone: Contains methoxy groups instead of acetyloxy groups.
Uniqueness
The presence of acetyloxy groups in [1S-(1α,2α,6β,7β,8β,8aβ)]-1,2,8-Tris(acetyloxy)hexahydro-6,7-dihydroxy-5(1H)-indolizinone makes it more reactive and potentially more versatile in chemical reactions compared to its analogs with hydroxyl or methoxy groups. This unique feature can be exploited in various synthetic and industrial applications.
Properties
CAS No. |
149913-65-5 |
|---|---|
Molecular Formula |
C₁₄H₁₉NO₉ |
Molecular Weight |
345.3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


